(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2090959-65-0
VCID: VC3149607
InChI: InChI=1S/C11H13N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
SMILES: CCN1C(=CC(=N1)C2=CC=NC=C2)CO
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

CAS No.: 2090959-65-0

Cat. No.: VC3149607

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol - 2090959-65-0

Specification

CAS No. 2090959-65-0
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name (2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C11H13N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
Standard InChI Key RTPVWQFTBBXJKX-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C2=CC=NC=C2)CO
Canonical SMILES CCN1C(=CC(=N1)C2=CC=NC=C2)CO

Introduction

Structural Identification and Classification

Chemical Identity

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol belongs to the class of pyrazole derivatives, specifically featuring substitution at positions 1, 3, and 5 of the pyrazole ring. The compound is identified by the CAS registry number 2090959-65-0 and consists of a pyrazole core with an ethyl group at position 1, a pyridin-4-yl group at position 3, and a methanol group at position 5 . This specific structural arrangement contributes to the compound's unique chemical and biological properties.

Structural Isomerism

It is important to note that a closely related positional isomer exists: (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091244-36-7), which features the methanol group at position 4 rather than position 5 of the pyrazole ring . While these compounds share similar molecular formulas and weights, their different substitution patterns result in distinct three-dimensional structures and potentially different biological activities. This comprehensive analysis focuses primarily on the 5-yl variant as specified in the query.

Molecular Identifiers

The following table summarizes key molecular identifiers for (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol:

ParameterValue
Chemical Name(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
CAS Number2090959-65-0
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
Purity StandardMin. 95%

Physicochemical Properties

Molecular Properties

Drawing from data available for its positional isomer, the following properties can be inferred with reasonable confidence:

PropertyPredicted ValueBasis
XLogP3Approximately 0.2Based on structural similarity to 4-yl isomer
Hydrogen Bond Donor Count1From the hydroxyl group
Hydrogen Bond Acceptor Count3From N atoms and OH group
Rotatable Bond Count3Including ethyl-N, pyrazole-pyridine, and methanol bonds
Exact MassApproximately 203.11 DaBased on molecular formula

These properties suggest moderate lipophilicity and capacity for hydrogen bonding, characteristics that would influence the compound's behavior in biological systems and its potential pharmaceutical applications .

Synthesis and Preparation

Purification Methods

For compounds of this class, purification typically involves:

  • Column chromatography using silica gel with appropriate solvent gradients

  • Recrystallization from suitable solvent systems such as ethanol/water mixtures

  • Monitoring of purity through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

The target purity standard for research-grade material of this compound is typically 95% or higher, as indicated in commercial specifications .

Spectral Characteristics and Structural Confirmation

Spectroscopic Analysis

For definitive structural confirmation, (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol would typically be characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinctive patterns for the pyrazole proton, pyridine protons, methanol CH₂, and ethyl group protons

    • ¹³C NMR would confirm the carbon framework and substitution pattern

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic absorption bands for OH stretching (3200-3400 cm⁻¹)

    • C=N and C=C stretching vibrations (1500-1600 cm⁻¹) from the pyrazole and pyridine rings

  • Mass Spectrometry:

    • Would provide molecular weight confirmation around 203.24 g/mol

    • Fragmentation pattern analysis could help confirm structural features

Comparative Analysis with Structural Analogs

Position Isomers

As previously noted, the 4-yl isomer ((1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol) represents a significant structural analog. Comparing these position isomers:

Feature5-yl Isomer (Target Compound)4-yl Isomer
CAS Number2090959-65-02091244-36-7
Molecular FormulaC₁₁H₁₃N₃OC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol203.24 g/mol
StructureMethanol at position 5Methanol at position 4
Spatial ArrangementDifferent orientation of hydroxymethyl groupDifferent orientation of hydroxymethyl group

This structural difference, while subtle, could significantly impact biological activity and physicochemical properties due to altered three-dimensional presentation of functional groups .

Related Pyrazole Derivatives

Other structurally related compounds include:

  • (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol - Features a piperidine instead of pyridine ring

  • (3-nitro-1H-pyrazol-5-yl)methanol - Contains a nitro group at position 3 instead of a pyridine ring

These structural variations could serve as useful comparisons in structure-activity relationship studies and may help elucidate the importance of specific functional groups in determining biological activity .

Research Status and Future Directions

Future Research Opportunities

Several promising directions for future research on (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol include:

  • Comprehensive characterization of physicochemical properties through experimental methods

  • Systematic evaluation of biological activities, particularly in areas where similar pyrazole derivatives have shown promise

  • Exploration of structure-activity relationships by comparing with positional isomers and other structural analogs

  • Investigation of potential applications as a synthetic intermediate for more complex bioactive molecules

  • Development of more efficient synthetic routes and scale-up procedures

Such studies would contribute valuable knowledge to the understanding of pyrazole chemistry and potentially uncover novel applications for this compound.

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